![molecular formula C11H19NO4 B2742339 2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid CAS No. 1639216-47-9](/img/structure/B2742339.png)

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

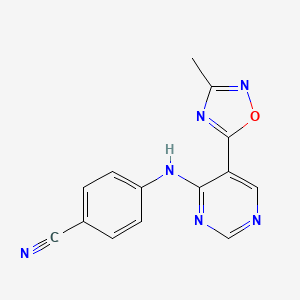

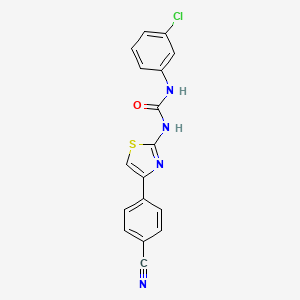

The molecule “2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid” contains a total of 35 bonds. There are 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group . It contains a total of 35 atoms; 19 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4. It has a four-membered cyclobutane ring, a carboxylic acid group, a carbamate group, and a hydroxyl group .Applications De Recherche Scientifique

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It’s a part of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Peptide Synthesis

Ionic liquids, including those derived from this compound, have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Organic Synthesis

The compound can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives

The compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, a new derivative of β-(1,2,4-triazol-1-yl)alanine .

Synthesis of Boc Derivatives of Amino Acids

The compound is used in the synthesis of Boc derivatives of amino acids .

Synthesis of Amino Acid Ionic Liquids

The compound is used in the preparation of amino acid ionic liquids (AAILs), which have multiple applications in organic synthesis .

Mécanisme D'action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl-protected amino acid, which suggests that it may interact with proteins or enzymes that recognize or process amino acids .

Mode of Action

The compound, being a tert-butyloxycarbonyl-protected amino acid, is used in the synthesis of peptides . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino moiety during peptide synthesis . The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis . Specifically, it is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The removal of the Boc group enables the formation of peptide bonds, leading to the synthesis of dipeptides .

Result of Action

The primary result of the action of the compound is the synthesis of dipeptides . The compound, as a protected amino acid, provides a controlled means of forming peptide bonds, thereby enabling the synthesis of specific dipeptide sequences .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s utility in peptide synthesis suggests that its action would be influenced by the presence of other reactants, such as coupling reagents, as well as factors like temperature and solvent conditions .

Propriétés

IUPAC Name |

2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJQQXKDTNNNMU-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2742264.png)

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)

![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)

![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)

![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)